![molecular formula C₁₂H₁₇N₅O₄ B1146908 1-Hydroxyethyl-2'-deoxyadenosine CAS No. 142997-59-9](/img/no-structure.png)
1-Hydroxyethyl-2'-deoxyadenosine
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Overview
Description
1-Hydroxyethyl-2’-deoxyadenosine is a DNA adduct that is related to the in vitro reaction of ethylene oxide with DNA . It is a biochemical used in proteomics research .
Synthesis Analysis
The synthesis of 4’alpha-branched 2’-deoxyadenosines, including 1-Hydroxyethyl-2’-deoxyadenosine, has been achieved using a novel radical cyclization reaction with a silicon tether . The radical reaction of a specific adeninenucleoside derivative with Bu3SnH and AIBN, followed by Tamao oxidation, selectively produced either the 4’alpha-(2-hydroxyethyl) derivative or 4’alpha-(1-hydroxyethyl) derivative, depending on the reaction conditions .
Molecular Structure Analysis
The molecular formula of 1-Hydroxyethyl-2’-deoxyadenosine is C12H17N5O4 . It contains a total of 40 bonds, including 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Hydroxyethyl-2’-deoxyadenosine involve radical cyclization reactions . The reaction mechanism was examined using Bu3SnD. The results demonstrated that the 5-exo cyclized (3-oxa-2-silacyclopentyl)methyl radical was formed initially which was trapped when the concentration of Bu3SnH was high enough .
Physical And Chemical Properties Analysis
1-Hydroxyethyl-2’-deoxyadenosine has a molecular weight of 295.29 . It contains a total of 38 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms .
Scientific Research Applications
- Studies suggest that HEA may mitigate oxidative damage in various tissues, contributing to overall health .
Antitumor Activity
Antioxidant Effects
Radioprotective Properties
Diabetes Management
These applications highlight the diverse potential of HEA in various fields of research. Keep in mind that ongoing studies may reveal additional uses for this intriguing compound! 🌟
Mechanism of Action
Target of Action
The primary target of 1-Hydroxyethyl-2’-deoxyadenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
1-Hydroxyethyl-2’-deoxyadenosine, as a derivative of 2’-deoxyadenosine, is likely to interact with ADA in a similar manner to 2’-deoxyadenosine . The compound may bind to the active site of ADA, inhibiting its activity and thereby increasing the concentration of adenosine and 2’-deoxyadenosine .
Biochemical Pathways
The primary biochemical pathway affected by 1-Hydroxyethyl-2’-deoxyadenosine is the purine metabolism pathway . By inhibiting ADA, 1-Hydroxyethyl-2’-deoxyadenosine prevents the conversion of adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . This leads to an increase in the concentration of adenosine and 2’-deoxyadenosine, which can have various downstream effects, including the modulation of immune responses .
Pharmacokinetics
As a derivative of 2’-deoxyadenosine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of 1-Hydroxyethyl-2’-deoxyadenosine’s action are likely to be related to its inhibition of ADA and the resulting increase in adenosine and 2’-deoxyadenosine concentrations . Adenosine has been shown to suppress immune responses and promote tumor growth . Therefore, by inhibiting ADA and increasing adenosine concentrations, 1-Hydroxyethyl-2’-deoxyadenosine could potentially modulate immune responses and have implications for cancer therapy .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] } | |
CAS RN |
142997-59-9 |
Molecular Formula |
C₁₂H₁₇N₅O₄ |
Molecular Weight |
295.29 |
synonyms |
2’-Deoxy-1-(2-hydroxyethyl)adenosine; |
Origin of Product |
United States |
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